molecular formula C19H22FN5O2S B2401437 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxamide CAS No. 887219-12-7

1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxamide

Cat. No. B2401437
CAS RN: 887219-12-7
M. Wt: 403.48
InChI Key: PLWUDYMXRWCRPX-UHFFFAOYSA-N
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Description

The compound “1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxamide” is a complex organic molecule with a molecular formula of C19H22FN5O2S . It has an average mass of 403.474 Da and a mono-isotopic mass of 403.147827 Da . The molecule contains a 1,2,4-triazole ring, which is known for its multidirectional biological activity .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The 1,2,4-triazole ring is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system, which gives it an aromatic character . The molecule also contains a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites on the molecule. The 1,2,4-triazole ring is known to participate in various types of reactions, including donor–acceptor, nucleophilic, and oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure. The presence of the 1,2,4-triazole ring and the thiazole ring, along with other functional groups, contribute to its properties. The IR absorption spectra of similar compounds have shown signals for C=O groups at 1650–1712 cm−1 .

Scientific Research Applications

Anticancer Activity

Triazole derivatives have been reported to show potent anticancer activity . The presence of the triazole ring in the structure of this compound could potentially contribute to its anticancer properties.

Antimicrobial Activity

Both triazole and thiazole derivatives are known for their antimicrobial properties . This compound, with both these scaffolds, could potentially be used in the development of new classes of antibacterial agents.

Anti-Inflammatory and Analgesic Activity

Thiazoles have been reported to have anti-inflammatory and analgesic activities . The thiazole ring in this compound could contribute to these properties.

Antioxidant Activity

Triazole derivatives have been found to possess antioxidant activity . This compound, with its triazole scaffold, could potentially exhibit antioxidant properties.

Antiviral Activity

Triazole derivatives have been reported to have antiviral properties . This compound could potentially be used in the development of antiviral drugs.

Enzyme Inhibition

Triazolothiadiazine derivatives have been reported to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This compound, with its triazole scaffold, could potentially exhibit similar enzyme inhibition properties.

Mechanism of Action

    Target of Action

    Thiazoles and triazoles, the core structures in “1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxamide”, are found in many biologically active compounds, such as antimicrobial, antiretroviral, and antineoplastic drugs . These compounds often interact with a variety of enzymes and receptors in the biological system .

    Mode of Action

    The interaction between these compounds and their targets often involves the formation of hydrogen bonds and dipole interactions, which can lead to changes in the function of the target proteins .

    Biochemical Pathways

    Thiazole and triazole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities. For example, they can influence the metabolism of carbohydrates, the synthesis of neurotransmitters, and the function of the nervous system .

    Result of Action

    The molecular and cellular effects of thiazole and triazole derivatives can include antimicrobial, antiviral, anti-inflammatory, and antitumor effects, among others .

    Action Environment

    The action, efficacy, and stability of thiazole and triazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .

properties

IUPAC Name

1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-fluorophenyl)methyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O2S/c1-2-14-22-19-25(23-14)18(27)16(28-19)15(11-3-5-13(20)6-4-11)24-9-7-12(8-10-24)17(21)26/h3-6,12,15,27H,2,7-10H2,1H3,(H2,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWUDYMXRWCRPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCC(CC4)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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